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molecular formula C10H11N3O B8684438 (5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanol

(5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl)methanol

Cat. No. B8684438
M. Wt: 189.21 g/mol
InChI Key: USEVMLWSBDEYOR-UHFFFAOYSA-N
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Patent
US08530648B2

Procedure details

The title compound was synthesized in analogy to the procedure described for building block K11 from (2-iodo-5-methylphenyl)methanol [220991-50-4] and 1H-1,2,3-triazole.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
I[C:2]1[CH:7]=[CH:6][C:5]([CH3:8])=[CH:4][C:3]=1[CH2:9][OH:10].[NH:11]1[CH:15]=[CH:14][N:13]=[N:12]1>>[CH3:8][C:5]1[CH:6]=[CH:7][C:2]([N:12]2[N:13]=[CH:14][CH:15]=[N:11]2)=[C:3]([CH2:9][OH:10])[CH:4]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
IC1=C(C=C(C=C1)C)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1N=NC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC=1C=CC(=C(C1)CO)N1N=CC=N1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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